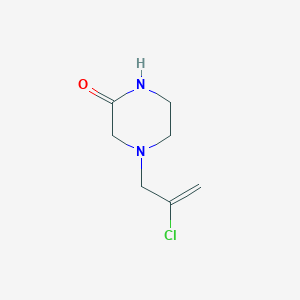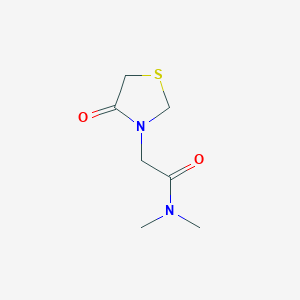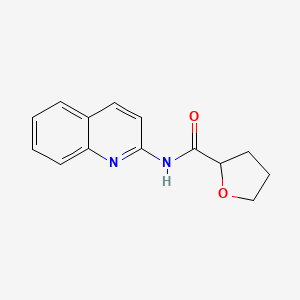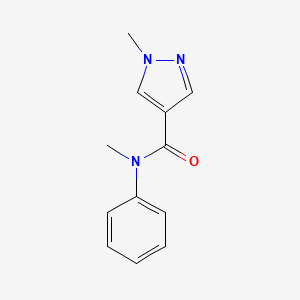
4-(2-Chloroprop-2-enyl)piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Chloroprop-2-enyl)piperazin-2-one, also known as CPP, is a chemical compound that has been widely used in scientific research. It is a synthetic derivative of piperazine and has been found to have a variety of biochemical and physiological effects.
Mécanisme D'action
4-(2-Chloroprop-2-enyl)piperazin-2-one acts as a competitive antagonist of the NMDA receptor, which is a type of ionotropic glutamate receptor. It binds to the receptor site and prevents the binding of glutamate, which is the primary neurotransmitter involved in NMDA receptor activation. This results in a decrease in the activity of the receptor and a reduction in calcium influx into the cell.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to impair learning and memory in animal models, which is consistent with its role as an NMDA receptor antagonist. This compound has also been found to have anxiolytic and antidepressant effects, as well as antipsychotic properties.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2-Chloroprop-2-enyl)piperazin-2-one has several advantages as a tool for scientific research. It is a highly specific NMDA receptor antagonist and has been extensively studied, making it a well-characterized compound. It is also relatively easy to synthesize and purify. However, this compound has some limitations. It has a short half-life in the body, which limits its usefulness in vivo. Additionally, it has been found to have some toxic effects at high doses, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving 4-(2-Chloroprop-2-enyl)piperazin-2-one. One area of interest is the development of more potent and selective NMDA receptor antagonists. Another area of research is the use of this compound as a tool to study the role of NMDA receptors in drug addiction and withdrawal. Additionally, this compound could be used to investigate the potential therapeutic effects of NMDA receptor antagonists in various neurological and psychiatric disorders.
Méthodes De Synthèse
The synthesis of 4-(2-Chloroprop-2-enyl)piperazin-2-one involves the reaction of 2-chloropropene with piperazine in the presence of a catalyst. The resulting product is then purified using column chromatography. The yield of this compound can be improved by optimizing the reaction conditions such as temperature, reaction time, and catalyst concentration.
Applications De Recherche Scientifique
4-(2-Chloroprop-2-enyl)piperazin-2-one has been widely used in scientific research as a tool to study the central nervous system. It has been found to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in learning and memory. This compound has also been used to study the effects of drugs on the brain and to investigate the mechanisms of drug addiction.
Propriétés
IUPAC Name |
4-(2-chloroprop-2-enyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2O/c1-6(8)4-10-3-2-9-7(11)5-10/h1-5H2,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJDCGYWORSJRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CN1CCNC(=O)C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Methyl-1,3-thiazol-5-yl)methyl]-5-thiophen-2-yl-1,3,4-oxadiazol-2-one](/img/structure/B7544846.png)



![2-[(5,8-difluoroquinolin-4-yl)-methylamino]-N,N-dimethylacetamide](/img/structure/B7544865.png)


![4-methyl-5-[2-[methyl-(4-methylcyclohexyl)amino]acetyl]-3,4-dihydro-1H-1,5-benzodiazepin-2-one](/img/structure/B7544886.png)
![(3-Chlorophenyl)-[2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7544890.png)
![2-[4-(1H-pyrazol-5-yl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B7544901.png)
![[2-[4-(4-Chlorophenyl)sulfanyl-3,5-dimethylpyrazole-1-carbonyl]phenyl]-phenylmethanone](/img/structure/B7544909.png)
![4-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]benzamide](/img/structure/B7544918.png)

![1-pyrimidin-2-yl-N-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]piperidin-3-amine;hydrochloride](/img/structure/B7544943.png)